REACTION_CXSMILES
|
O[CH2:2][C:3]1(CO)[CH2:6][O:5][CH2:4]1.C(N(CC)CC)C.[C:16](Cl)(=O)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]CCC.C1C[O:35]CC1>>[C:4]([O:5][CH3:6])(=[O:35])[CH2:3][CH2:2][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH3:16]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
OCC1(COC1)CO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
N,N-(dimethylamino)pyridine
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.9 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)Cl
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the resulting yellowish solution was stirred at 0° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
STIRRING
|
Details
|
stirred an additional 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of diethyl ether
|
Type
|
WASH
|
Details
|
washing with sat'd aq. NaHCO3
|
Type
|
WASH
|
Details
|
by washing with brine
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
The solvents were removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel column chromatography
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCC)(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: PERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |